Potassium (Z)-9-octadecenyl phosphonate
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Overview
Description
Potassium (Z)-9-octadecenyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a long-chain unsaturated hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (Z)-9-octadecenyl phosphonate typically involves the reaction of (Z)-9-octadecenyl alcohol with a phosphonic acid derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require a catalyst, such as palladium or copper, and may be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The process may also include steps for purification, such as distillation or crystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Potassium (Z)-9-octadecenyl phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions may target the unsaturated hydrocarbon chain, converting it to a saturated alkyl chain.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of saturated phosphonates.
Substitution: Formation of various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Potassium (Z)-9-octadecenyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in bone-targeting drugs.
Industry: Utilized in the formulation of agricultural fertilizers and as a corrosion inhibitor in metal treatment processes
Mechanism of Action
The mechanism of action of potassium (Z)-9-octadecenyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Bisphosphonates: A class of drugs used to treat osteoporosis, characterized by the presence of two phosphonate groups attached to a central carbon atom
Uniqueness: Potassium (Z)-9-octadecenyl phosphonate is unique due to its combination of a long unsaturated hydrocarbon chain and a phosphonate group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Unlike glyphosate, which is primarily used as an herbicide, this compound has broader applications in medicine and industry. Compared to bisphosphonates, it has a different mechanism of action and target applications .
Properties
CAS No. |
61392-13-0 |
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Molecular Formula |
C18H35K2O3P |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
dipotassium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H37O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
YVQWFJHQBZYRNN-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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